molecular formula C12H18ClNO B1406822 3-((Benzylamino)methyl)cyclobutanol hydrochloride CAS No. 1425335-55-2

3-((Benzylamino)methyl)cyclobutanol hydrochloride

Cat. No. B1406822
CAS RN: 1425335-55-2
M. Wt: 227.73 g/mol
InChI Key: PBXDMEXTIAYCGA-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-((Benzylamino)methyl)cyclobutanol hydrochloride are not explicitly mentioned in the search results . For a complete analysis, more specific information such as melting point, boiling point, density, molecular formula, and molecular weight would be needed.

Scientific Research Applications

Synthesis Applications

  • Enantioselective Synthesis : A notable application of related compounds is in the field of organocatalytic enantioselective synthesis. For example, α-(benzylamino)cyclobutanones have been synthesized using a tandem condensation/intramolecular rearrangement/proton transfer reaction, starting from racemic α-hydroxycyclobutanone and benzylamines, resulting in moderate to high enantioselectivities (Melis et al., 2015).

  • Cyclobutene Derivatives : The synthesis of methyl 2-(benzylamino)cyclobutenecarboxylates, which are derivatives of 2-aminocyclobutene-1-carboxylic acid, showcases the versatility of similar compounds in chemical syntheses. These compounds have been further converted into N-Boc-protected derivatives and then into various dipeptides (Meijere et al., 2010).

  • Transformation into Other Chemical Structures : Compounds like methyl 2-benzoylamino-3-oxobutanoate demonstrate the ability of related chemical structures to transform into a range of derivatives, including diaminomethylidene derivatives of tetronic acid and oxazolone derivatives (Prezent & Dorokhov, 2012).

Chemical Synthesis and Characterization

  • Characterization of Novel Derivatives : The synthesis and characterization of novel pyrazole derivatives, such as ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, from compounds like (E)-ethyl 2-benzylidene-3-oxobutanoate illustrate the potential for creating and studying new chemical entities (Naveen et al., 2021).

  • Application in Synthesizing Chiral Intermediates : An example of its use in synthesizing important chiral intermediates is the creation of Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, a chiral intermediate of sitagliptin, synthesized from L-aspartic acid (Zhang Xingxian, 2012).

Advanced Organic Chemistry Research

  • Small-Ring Compounds Research : Research in small-ring compounds, such as the synthesis and reactions of 3-phenyl-2-cyclobutenone and related compounds, demonstrates the broad scope of applications in advanced organic chemistry (Manatt et al., 1964).

  • Photodimerisation Studies : Investigations into the photodimerisation of crystalline compounds, like methyl 6-isobutenyl-2-methyl-4-oxocyclohex-2-enecarboxylate, offer insights into chemical reactions under specific conditions, which can be crucial for understanding reaction mechanisms in organic chemistry (Begley et al., 1979).

Safety and Hazards

While specific safety data for 3-((Benzylamino)methyl)cyclobutanol hydrochloride is not available, it’s important to handle all chemical compounds with care. General safety measures include avoiding inhalation, ingestion, or skin contact, and using appropriate personal protective equipment .

properties

IUPAC Name

3-[(benzylamino)methyl]cyclobutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c14-12-6-11(7-12)9-13-8-10-4-2-1-3-5-10;/h1-5,11-14H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXDMEXTIAYCGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)CNCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((Benzylamino)methyl)cyclobutanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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